2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dimethylfuran-3-carbonyl chloride” is a laboratory chemical used in the synthesis of substances . It’s a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular formula of “2,5-Dimethylfuran-3-carbonyl chloride” is C7H7ClO2, and its molecular weight is 158.58 g/mol .Physical and Chemical Properties Analysis
“2,5-Dimethylfuran-3-carbonyl chloride” is a colorless to light yellow liquid . Its molecular formula is C7H7ClO2, and its molecular weight is 158.58 g/mol .Scientific Research Applications
Synthesis and Derivative Formation
This compound and its derivatives are primarily utilized in the synthesis of various heterocyclic compounds. For example:
- The compound has been involved in the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This process involves the preparation of dipolarophiles which, upon condensation with arylnitrile oxides, yield isoxazolines and isoxazoles (Rahmouni et al., 2014).
- It's also used in constructing novel furo[2,3-d]pyrimidin-4(3H)-one derivatives. These derivatives are generated through reactions with various nitrogen nucleophiles, showcasing the compound's utility as a building block in heterocyclic synthesis (El-Shahawi & El-ziaty, 2017).
Pharmaceutical Research
While ensuring that the focus is not on drug use, dosage, or side effects, this compound's derivatives have been noted in the synthesis of compounds with potential pharmaceutical applications:
- A novel series of pyrazolopyrimidines derivatives, synthesized from a similar compound, demonstrated cytotoxic and anti-5-lipoxygenase activities, indicating potential use in medicinal chemistry (Rahmouni et al., 2016).
- Synthesis of pyrido[2,3-d]pyrimidine derivatives, which were then evaluated for their anticonvulsant and antidepressant activities. Some of these derivatives showed significant pharmacological activities, suggesting the compound's derivatives could have therapeutic potential (Zhang et al., 2016).
Chemical Synthesis and Modification
The compound has been involved in various chemical synthesis processes, illustrating its versatility as a chemical precursor:
- In synthesizing a variety of pyridine and pyrimidine rings incorporating benzothiazole moiety, this compound played a crucial role, indicating its importance in synthesizing complex chemical structures (Mohamed et al., 2013).
Safety and Hazards
“2,5-Dimethylfuran-3-carbonyl chloride” is classified as a flammable liquid and can cause severe skin burns and eye damage . It’s advised to keep away from heat, sparks, open flames, and hot surfaces. After handling, it’s recommended to wash skin thoroughly and avoid breathing its dust, fume, gas, mist, vapors, or spray .
Properties
IUPAC Name |
5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-10-7-13(11(2)25-10)17(23)21-6-5-15-14(9-21)18(24)22-8-12(19)3-4-16(22)20-15/h3-4,7-8H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJYOFWMAFZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.